ethyl 4-(4-hydroxyphenyl)-6-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
Ethyl 4-(4-hydroxyphenyl)-6-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with phenyl and hydroxyphenyl groups, as well as a sulfanylidene group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(4-hydroxyphenyl)-6-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with thiourea in the presence of a base, followed by cyclization and subsequent substitution reactions to introduce the phenyl and hydroxyphenyl groups. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-hydroxyphenyl)-6-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The sulfanylidene group can be reduced to a thiol group.
Substitution: The phenyl and hydroxyphenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving Lewis acids like aluminum chloride or ferric chloride.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Thiol-substituted pyrimidine derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism by which ethyl 4-(4-hydroxyphenyl)-6-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate exerts its effects is often related to its ability to interact with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are crucial for its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate
- Ethyl 4-(4-hydroxyphenyl)-6-ethyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate
Uniqueness
Ethyl 4-(4-hydroxyphenyl)-6-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate is unique due to the presence of both phenyl and hydroxyphenyl groups, which confer distinct chemical and biological properties. These groups enhance its ability to participate in various chemical reactions and interact with biological targets, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
ethyl 4-(4-hydroxyphenyl)-6-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S/c1-2-24-18(23)15-16(12-6-4-3-5-7-12)20-19(25)21-17(15)13-8-10-14(22)11-9-13/h3-11,17,22H,2H2,1H3,(H2,20,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMTZTUACQAJLGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=S)NC1C2=CC=C(C=C2)O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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